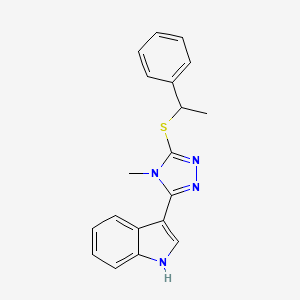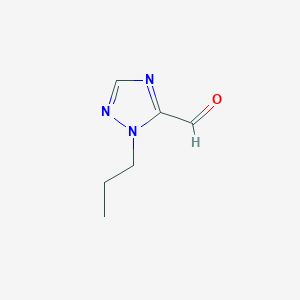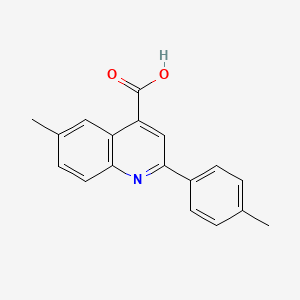![molecular formula C12H10F3NO B2732265 1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 218287-53-7](/img/structure/B2732265.png)
1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticorrosive Materials
Quinoline derivatives, which share structural similarities with 1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole, have been extensively studied for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces. The incorporation of polar substituents like methoxy groups enhances their adsorption and stability, making them suitable for anticorrosion applications. This review consolidates various reports on quinoline-based compounds as effective anticorrosive agents, highlighting the importance of such organic structures in protecting metals against corrosion (Verma, Quraishi, & Ebenso, 2020).
Environmental Estrogen Model
Methoxychlor, an organochlorine compound structurally related to this compound, has been used as a model to study the effects of environmental estrogens. This chemical, through its metabolism, produces estrogenic derivatives that impact fertility and development in both males and females. The comprehensive review by Cummings (1997) addresses the metabolic pathways, reproductive toxicity, and health implications of methoxychlor, underscoring the potential hazards posed by similar methoxy-containing chemicals to human health and the environment (Cummings, 1997).
Mass Spectrometry of Environmental Contaminants
The mass spectrometry analysis of polybrominated diphenyl ethers (PBDEs) and their methoxylated derivatives offers insight into the environmental fate of flame retardants and related compounds. Hites (2008) reviews the electron impact and electron capture negative ionization mass spectra of these substances, providing valuable data for identifying and quantifying PBDEs and methoxy-PBDEs in environmental samples. This work emphasizes the role of mass spectrometry in tracing and understanding the environmental impact of brominated flame retardants and their methoxy derivatives, which share functional groups with this compound (Hites, 2008).
Supramolecular Chemistry
Calixpyrrole derivatives, including those related to this compound, have been utilized in the formation of supramolecular capsules. These structures are of interest for their potential applications in molecular recognition, sensing, and catalysis. Ballester (2011) provides a comprehensive overview of calix[4]pyrroles and their assembly into molecular capsules, showcasing the versatility of pyrrole-based compounds in constructing complex architectures with potential applications in various scientific fields (Ballester, 2011).
Eigenschaften
IUPAC Name |
1-[2-methoxy-5-(trifluoromethyl)phenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c1-17-11-5-4-9(12(13,14)15)8-10(11)16-6-2-3-7-16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNZWMUWFNFGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-amino-2-[(3-chlorophenyl)carbamoyl]-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2732182.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2732184.png)

![2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2732189.png)
![2,3-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2732190.png)
![methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2732194.png)

![N-(4-butylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2732196.png)
![1-[3-amino-2-(4-chlorobenzoyl)-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl]-1-ethanone](/img/structure/B2732197.png)

![2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide](/img/structure/B2732200.png)

![4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2732205.png)